

X-ray crystallography of novel copper lithium compounds

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A Comparative Guide to the X-ray Crystallography of Novel Copper-Lithium Compounds

For researchers, scientists, and professionals in drug development, understanding the crystal structure of novel inorganic compounds is paramount for predicting their physical and chemical properties. This guide provides an objective comparison of the crystallographic data of several novel copper-lithium compounds, supported by experimental data and detailed methodologies.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters of selected novel copperlithium compounds, offering a clear comparison of their structural properties.

Table 1: Crystallographic Data of Selected Copper-Lithium Oxides and Borates



Co mp oun d	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	V (ų)	Z	Ref.
Lithi um Cop per Oxid e	Li ₂ C uO ₂	Orth orho mbi c	lmm m	3.67 44	2.86 00	9.42 57	90	90	90	99.0	2	[1]
Lithi um Cop per Bor ate	Li ₆ C uB ₄ O ₁₀	Tricli nic	P1	8.61 3(2)	9.77 1(2)	10.0 38(2)	89.9 9(3)	89.9 9(3)	89.9 8(3)	843. 5(3)	4	[2]

Table 2: Crystallographic Data of Copper-Substituted Lithium Phosphates



Co mp oun d	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	V (ų)	Z	Ref.
Cu- Sub stitu ted LiFe PO4	Lio.9 5[(F e ²⁺) 0.70(Fe ³⁺)0.10 Cuo. 15Lio .05)] PO4	Orth orho mbi c	Pnm a	10.2 26(2)	6.01 21(1 4)	4.68 20(1 1)	90	90	90	287. 65(1 1)	4	[3]
Lithi um Cop per(I) Pho sph ate (Ph ase 1)	Li2.6 Cuo. 4PO 4	Orth orho mbi c	Pnm a	10.4 612(2)	6.16 90(3)	4.98 54(2)	90	90	90	321. 64(2)	4	[4]



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Table 3: Crystallographic Data of a Novel Copper-Lithium Silicate and a Phosphate Chloride



Co mp oun d	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	V (ų)	Z	Ref.
Lithi um Mag nesi um Cop per Silic ate	Li ₂ (Mg, Cu) Cu ₂ [Si ₂ O ₆] ₂	Tricli nic	P1	5.70 68(7)	7.47 84(9)	5.21 93(3)	99.9 11(8)	97.4 36(8)	84.5 2(1)	215. 95(4)	1	[5]
Sodi um Lithi um Cop per Pho sph ate Chlo ride	Na₂ Lio.7 5(Cs ,K)o. 5[Cu 5(P O4)4 Cl]·3 .5(H 2O, OH)	Mon oclin ic	C2/ m	19.3 951(8)	9.76 27(3)	9.73 83(4)	90	99.3 29(4)	90	181 9.3(1)	4	[6]

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and further research.

Synthesis Methodologies

- 1. Solid-State Synthesis of Li₆CuB₄O₁₀[2]
- Precursors: Stoichiometric powder mixtures of Li₂CO₃ (99%), CuO (99%), and H₃BO₃ (99.99%).



Procedure:

- The powder mixtures are thoroughly ground.
- The mixture is heated in an alumina crucible in air to 590 °C for 2-3 days.
- Intermediate grindings are performed to ensure homogeneity.
- Sample purity is verified by powder X-ray diffraction.
- Single Crystal Growth:
 - A stoichiometric mixture is melted at 930 °C in a platinum crucible for 24 hours.
 - The melt is slowly cooled to 590 °C at a rate of 0.05 °C/min.
 - Finally, the sample is cooled to room temperature at a rate of 10 °C/min.
- 2. Hydrothermal Synthesis of Copper-Substituted LiFePO₄[3]
- Precursors: Fe₂O₃ and LiH₂PO₄ in a molar ratio of 3.25:1.
- Procedure:
 - The precursors are placed in a copper ampule.
 - A 5-40% aqueous solution of H₃PO₄ is added to fill 0.7 of the ampule volume.
 - The reaction is conducted at 400 °C and 1000 atm for 100 hours.
 - The resulting crystals are hand-picked, washed with water and isopropyl alcohol, and dried.
- 3. Flux Growth of Li₂CuO₂ Single Crystals
- Precursors: High-purity Li₂CO₃ and CuO powders.
- Procedure:



- A mixture of Li₂CO₃ and CuO is placed in an alumina crucible.
- The crucible is heated in a furnace to a high temperature (e.g., 900-1000 °C) to form a melt.
- The melt is held at this temperature for an extended period (e.g., 72 hours) to ensure homogeneity.
- The furnace is then slowly cooled to room temperature over a period of 30 hours or more to allow for crystal growth.

X-ray Diffraction Analysis

- 1. Sample Preparation for Air-Sensitive Crystals Many copper-lithium compounds can be sensitive to air and moisture. Proper handling is crucial for obtaining high-quality diffraction data.
- Glovebox Technique: Crystals are handled in an inert atmosphere (e.g., argon or nitrogen) within a glovebox.
- Oil Coating: A selected crystal is coated in a perfluorinated oil or paratone oil to protect it from the atmosphere during transfer to the diffractometer.[7]
- Mounting: The oil-coated crystal is mounted on a loop (e.g., a MiTeGen mount) and flash-cooled in a stream of cold nitrogen gas on the diffractometer.[8][9]
- 2. Single-Crystal X-ray Diffraction Data Collection and Refinement
- Instrumentation: A four-circle diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector) is typically used.
- X-ray Source: Monochromatic X-radiation, often from a Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.5418 Å) source, is employed.[10]
- Data Collection:
 - The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and protect the sample.[7]

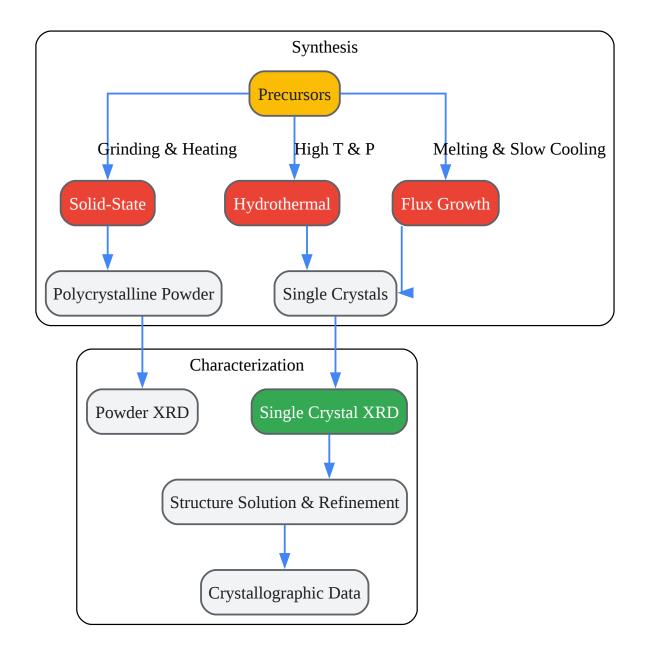


- A series of diffraction images are collected over a range of crystal orientations (e.g., a full sphere of data).
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell parameters and space group.
 - The crystal structure is solved using direct methods or Patterson methods.
 - The structural model is refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the study of novel copper-lithium compounds.





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Caption: General experimental workflow for the synthesis and crystallographic characterization of copper-lithium compounds.





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Caption: Workflow for handling and mounting air-sensitive crystals for single-crystal X-ray diffraction.

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